Acetyl-PHF6 amide TFA

Descripción

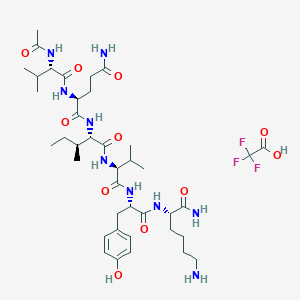

The exact mass of the compound Acetyl-PHF6 amide Trifluoroacetate is 903.46773838 g/mol and the complexity rating of the compound is 1420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H63N9O9.C2HF3O2/c1-8-22(6)32(47-34(52)27(16-17-29(40)50)44-36(54)30(20(2)3)42-23(7)48)38(56)46-31(21(4)5)37(55)45-28(19-24-12-14-25(49)15-13-24)35(53)43-26(33(41)51)11-9-10-18-39;3-2(4,5)1(6)7/h12-15,20-22,26-28,30-32,49H,8-11,16-19,39H2,1-7H3,(H2,40,50)(H2,41,51)(H,42,48)(H,43,53)(H,44,54)(H,45,55)(H,46,56)(H,47,52);(H,6,7)/t22-,26-,27-,28-,30-,31-,32-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZQXEVBTNVRQK-YNUHNEFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64F3N9O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Acetyl-PHF6 Amide TFA in Tau Aggregation: A Technical Guide

Introduction

The aggregation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative disorders known as tauopathies, including Alzheimer's disease.[1] A critical driver of this process is the hexapeptide motif ³⁰⁶VQIVYK³¹¹, known as PHF6, located in the third microtubule-binding repeat (R3) of tau. Acetyl-PHF6 amide TFA (Ac-VQIVYK-NH₂ TFA) is a synthetic, modified version of this peptide that has become an indispensable tool for researchers. Its N-terminal acetylation and C-terminal amidation significantly enhance its intrinsic propensity to self-assemble into β-sheet-rich fibrils. This guide provides an in-depth overview of the role and mechanism of this compound in tau aggregation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Acetylation-Driven Tau Aggregation

The chemical modifications of Acetyl-PHF6 amide are crucial to its function as a potent aggregator. The N-terminal acetylation and C-terminal amidation neutralize the peptide's terminal charges. This charge neutrality reduces electrostatic repulsion and enhances hydrophobic interactions, which are critical for the self-assembly of amyloid peptides.[2]

Post-translational modification, specifically the acetylation of the lysine residue (K311 in the context of the full tau protein), is known to promote tau misfolding and aggregation.[3][4] Molecular dynamics simulations have provided an atomic-level view of this process. The studies suggest that the acetylation of lysine promotes the formation of β-sheet enriched oligomers through a "nucleation-extension" mechanism.[3] This process is believed to begin with the formation of an antiparallel dimer nucleus, which then serves as a template for further extension from both sides in a parallel manner, leading to the formation of larger, highly-ordered oligomers and fibrils.[3]

Caption: Proposed mechanism of Acetyl-PHF6 amide aggregation.

Quantitative Data Presentation

The aggregation propensity of tau-derived peptides is highly dependent on their sequence and terminal modifications. Thioflavin T (ThT) fluorescence assays are widely used to monitor the kinetics of fibril formation. The data consistently show that N-terminal acetylation is a critical driver for the spontaneous and rapid aggregation of the PHF6 peptide.

| Peptide | Sequence | Modifications | Aggregation Propensity | Lag Phase (t_lag) | Fibril Formation | Key Characteristics |

| Acetyl-PHF6 amide | Ac-VQIVYK-NH₂ | N-terminal Acetylation, C-terminal Amidation | High | Short | Rapid, forms abundant and well-defined fibrils. | Robust model for rapid fibril formation, even without inducers. |

| PHF6 (Uncapped) | VQIVYK | None (Zwitterionic) | Very Low | N/A | Does not show amyloidogenicity on its own.[2] | Requires potent inducers to aggregate. |

| PHF6-NH₂ | VQIVYK-NH₂ | C-terminal Amidation | Low | Long | Forms fibrils only upon the addition of an inducer like heparin.[2] | C-terminal capping alone is insufficient for spontaneous aggregation. |

| Ac-PHF6 | Ac-VQIVYK | N-terminal Acetylation | High | Short | Forms fibrils even without heparin.[2] | Highlights the critical role of N-terminal acetylation. |

| PHF6* | VQIINK | None (Typically uncapped in studies) | High | Short | Considered a more potent driver of aggregation than the VQIVYK sequence.[5] | Derived from the R2 repeat of tau; important for comparative studies. |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of tau aggregation. Below are standard protocols for key in vitro assays.

Thioflavin T (ThT) Fluorescence Aggregation Assay

This real-time assay monitors the formation of β-sheet-rich amyloid fibrils.

Materials:

-

This compound peptide

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, filtered)[6]

-

Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4, filtered)[6]

-

(Optional) Aggregation inducer like Heparin (e.g., 1 mM stock)[6]

-

Black, clear-bottom 96-well non-binding microplate[7]

-

Plate reader with fluorescence capability (Excitation ~440-450 nm, Emission ~480-490 nm)[6][8]

Protocol:

-

Reagent Preparation: Prepare a master mix for each condition to be tested. A typical final reaction volume is 100-200 µL per well.[5]

-

Peptide Concentration: The final concentration of the tau peptide is typically in the range of 10-50 µM.[5]

-

ThT Concentration: The final concentration of ThT is typically 10-25 µM.[5][7]

-

Inducer (Optional): If used, heparin is often added at a molar ratio of 1:4 (heparin:tau).[5]

-

Plate Loading: Add the components to each well, typically in the order of buffer, peptide, inducer (if any), and finally ThT. Gently mix by pipetting.[6]

-

Incubation and Measurement: Seal the plate to prevent evaporation. Incubate in a plate reader at 37°C with intermittent orbital or linear shaking.[8]

-

Data Acquisition: Measure ThT fluorescence intensity at regular intervals (e.g., every 5-15 minutes).[6]

-

Analysis: Subtract the background fluorescence from a ThT-only control. Plot the mean fluorescence intensity against time to generate aggregation kinetic curves.[6]

Caption: Experimental workflow for the ThT aggregation assay.

Transmission Electron Microscopy (TEM)

TEM is used to directly visualize the morphology of the aggregates and confirm the presence of fibrils.

Materials:

-

Aggregated peptide sample from the ThT assay or a separate reaction.

-

TEM grids (e.g., 400-mesh copper grids coated with formvar/carbon).[9]

-

Negative stain solution (e.g., 2% uranyl acetate in dH₂O).[9]

-

Filter paper.

Protocol:

-

Sample Application: Apply a small volume (e.g., 3-5 µL) of the aggregated peptide solution onto the surface of a TEM grid.[9]

-

Adsorption: Allow the sample to adsorb for 1-3 minutes.[5][9]

-

Wicking: Carefully wick away the excess liquid from the edge of the grid using filter paper.

-

Washing (Optional): Gently touch the grid to a drop of deionized water for a few seconds to wash away salts, then wick away the water.

-

Staining: Apply a drop of the negative stain solution to the grid for 30-60 seconds.[5]

-

Final Wicking: Wick away the excess stain solution thoroughly.

-

Drying: Allow the grid to air dry completely before imaging.

-

Imaging: Image the grid using a transmission electron microscope at appropriate magnifications (e.g., 10,000x to 50,000x).[9] Fibrils typically appear as unbranched, linear structures with a width of 5-10 nm.[9]

Caption: Workflow for negative staining TEM of tau fibrils.

MTT Cellular Toxicity Assay

This colorimetric assay assesses the effect of tau aggregates on cell viability by measuring mitochondrial metabolic activity.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y neuroblastoma cells).[10]

-

Aggregated peptide samples.

-

Cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 1 mg/mL).[10]

-

Solubilization solution (e.g., DMSO).[10]

-

Microplate reader (absorbance at ~550-570 nm).[10]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of pre-aggregated Acetyl-PHF6 amide samples for a specified duration (e.g., 24-48 hours).[10] Include untreated cells as a control.

-

MTT Addition: Add MTT solution to each well to a final concentration of ~0.5-1 mg/mL and incubate for 2-4 hours at 37°C.[10] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

-

Solubilization: Carefully remove the medium and add the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][10]

-

Absorbance Measurement: Shake the plate gently to ensure complete dissolution and measure the absorbance at ~570 nm using a microplate reader.[5]

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Caption: Role of PHF6 aggregation in the tau pathology cascade.

This compound is a powerful and essential tool in tauopathy research. Its chemical modifications confer a high propensity for spontaneous aggregation, making it a reliable and reproducible model for studying the fundamental mechanisms of tau fibrillization.[1] The ability to rapidly form fibrils in vitro allows for high-throughput screening of potential therapeutic inhibitors and detailed characterization of their mechanisms of action. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the kinetics, morphology, and cellular impact of tau aggregation, ultimately advancing the development of novel treatments for Alzheimer's disease and other related neurodegenerative conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. Exploring the Aggregation Propensity of PHF6 Peptide Segments of the Tau Protein Using Ion Mobility Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Aggregation Mechanism of Acetylated PHF6* and PHF6 Tau Peptides Based on Molecular Dynamics Simulations and Markov State Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 8. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 9. Transmission electron microscopy assay [assay-protocol.com]

- 10. Tau Oligomers Impair Artificial Membrane Integrity and Cellular Viability - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Acetyl-PHF6 Amide TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and purification of the acetylated and amidated hexapeptide, Acetyl-PHF6 amide. The synthesis is achieved through Fmoc/tBu solid-phase peptide synthesis (SPPS) on a Rink Amide resin, followed by N-terminal acetylation. Cleavage from the solid support is performed using a trifluoroacetic acid (TFA) cocktail, yielding the crude peptide as a TFA salt. Subsequent purification to a high degree of purity is accomplished by reverse-phase high-performance liquid chromatography (RP-HPLC). This document offers detailed experimental protocols, data presentation in tabular format, and workflow visualizations to aid researchers in the successful production of this peptide for further scientific investigation.

Note on Peptide Sequence: The designation "Acetyl-PHF6 amide" can be ambiguous. This guide focuses on the synthesis of a hexapeptide with the sequence Ac-Pro-His-Phe-Gln-Val-Gln-NH2, which is of interest in neurodegenerative disease research.[1] It is important to note that other sequences, such as Ac-VQIVYK-NH2, have also been referred to by a similar name.[2] Researchers should verify the specific sequence required for their application.

Introduction

Acetyl-PHF6 amide (Ac-Pro-His-Phe-Gln-Val-Gln-NH2) is a synthetic peptide of significant interest, particularly in the study of neurodegenerative disorders like Alzheimer's disease.[1] The "PHF" designation often alludes to sequences associated with Paired Helical Filaments, which are primarily composed of hyperphosphorylated tau protein, a key pathological hallmark of the disease.[1]

The peptide's structure incorporates two critical modifications: N-terminal acetylation and C-terminal amidation. N-terminal acetylation neutralizes the positive charge of the terminal amine, which can enhance the peptide's stability against degradation by aminopeptidases and better mimic the structure of a segment within a larger protein.[1] C-terminal amidation removes the negative charge of the carboxyl group, a modification that can improve receptor binding and also contributes to increased stability.[1] These modifications are crucial for the development of peptide-based therapeutics with favorable pharmacokinetic properties.[1]

The synthesis of this peptide is most efficiently carried out using solid-phase peptide synthesis (SPPS), a technique that has revolutionized peptide production since its development by Merrifield.[3] Following synthesis, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA), which results in the peptide as a TFA salt.[4] For many biological applications, the presence of TFA can be detrimental, necessitating its removal or exchange for a more biocompatible counter-ion like acetate or hydrochloride.[4][5][6] Purification is typically achieved via reverse-phase high-performance liquid chromatography (RP-HPLC), which separates the target peptide from impurities based on hydrophobicity.[7]

Synthesis of Acetyl-PHF6 Amide

The synthesis of Acetyl-PHF6 amide is performed using the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS). This method involves the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu)-based side-chain protecting groups.[8] The synthesis is conducted on a Rink Amide resin, which allows for the generation of a C-terminal amide upon cleavage.[3][8]

Materials and Reagents

| Category | Reagent |

| Resin | Rink Amide MBHA resin (100-200 mesh) |

| Amino Acids | Fmoc-Gln(Trt)-OH, Fmoc-Val-OH, Fmoc-Phe-OH, Fmoc-His(Trt)-OH, Fmoc-Pro-OH |

| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), Anhydrous diethyl ether (Et₂O) |

| Deprotection | Piperidine |

| Coupling | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), N,N-Diisopropylethylamine (DIPEA) |

| Acetylation | Acetic anhydride |

| Cleavage | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Deionized water (H₂O) |

| Purification | HPLC-grade acetonitrile (ACN), HPLC-grade water |

Experimental Protocol: Solid-Phase Peptide Synthesis

This protocol is based on a 0.1 mmol synthesis scale.

1. Resin Preparation and Swelling:

-

Place 0.1 mmol of Rink Amide resin in a solid-phase synthesis vessel.

-

Swell the resin in DMF for 30 minutes.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes to ensure complete Fmoc removal.[1]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) and DCM (5 times).[1]

3. Amino Acid Coupling:

-

In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIPEA to the amino acid solution and allow it to pre-activate for 2-5 minutes.[8]

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2 hours at room temperature.[8]

-

To ensure complete coupling, a ninhydrin test can be performed. If the test is positive, the coupling step should be repeated.

-

Wash the resin with DMF (5 times).

4. Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Gln, Val, Phe, His, Pro).

5. N-Terminal Acetylation:

-

After the final amino acid (Proline) has been coupled and its Fmoc group removed, wash the resin with DMF.

-

Prepare an acetylation solution of 10% acetic anhydride and 5% DIPEA in DMF.[8]

-

Add the acetylation solution to the resin and agitate for 30 minutes.[1]

-

Drain the solution and wash the resin extensively with DMF (5 times) and DCM (5 times).[8]

-

Dry the resin under vacuum for at least 1 hour.[8]

Synthesis Workflow

Caption: Solid-Phase Peptide Synthesis Workflow.

Cleavage and Deprotection

The synthesized peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed using a cleavage cocktail containing a strong acid, typically TFA.

Cleavage Cocktail

A standard cleavage cocktail consists of:

-

Trifluoroacetic acid (TFA): 95%

-

Triisopropylsilane (TIS): 2.5% (scavenger for cations)

-

Water: 2.5% (scavenger)

Note: For peptides containing sensitive residues like tryptophan or methionine, different scavenger cocktails such as Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol) may be used.[1]

Experimental Protocol: Cleavage

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of starting resin).[8]

-

Agitate the mixture at room temperature for 2-3 hours.[1][8]

-

Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.[8]

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet twice more with cold diethyl ether.[8]

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[8]

Purification of Acetyl-PHF6 Amide TFA

The crude peptide obtained after cleavage contains the target peptide along with impurities such as truncated and deletion sequences. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying peptides like Acetyl-PHF6 amide.[7]

Principle of RP-HPLC

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (commonly C18-modified silica) is used with a polar mobile phase.[7] Peptides are eluted by a gradient of increasing organic solvent (typically acetonitrile), with more hydrophobic peptides being retained longer on the column.[7] TFA is added to the mobile phase as an ion-pairing agent to improve peak shape.[9]

Purification Parameters

| Parameter | Condition |

| Method | Preparative Reverse-Phase HPLC |

| Column | C18, 250 x 21.2 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 15-20 mL/min |

| Detection | UV at 214 nm |

| Gradient | 5% to 65% Mobile Phase B over 40 minutes |

Experimental Protocol: Purification

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a solution like 50% ACN/water or Mobile Phase A.[8][9]

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes.[7]

-

Injection and Elution: Inject the filtered sample onto the column and elute the peptide using the specified linear gradient.[7]

-

Fraction Collection: Collect fractions corresponding to the major peak, which should be the target peptide.[7]

-

Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.

-

Pooling and Lyophilization: Pool the fractions that meet the desired purity level (typically >95%) and lyophilize to obtain the purified peptide as a white, fluffy powder.[7]

Purification and Characterization Workflow

Caption: Peptide Purification and Analysis Workflow.

Characterization

After purification, the identity and purity of Acetyl-PHF6 amide must be confirmed.

-

Mass Spectrometry: This technique is used to verify the molecular weight of the purified peptide. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used methods.[7]

-

Analytical RP-HPLC: This is used to determine the purity of the final product by calculating the peak area of the target peptide relative to the total peak area.[9]

TFA Removal (Optional)

For many biological assays, the presence of TFA can be problematic.[4] If required, TFA counter-ions can be exchanged for a more biocompatible salt, such as acetate or hydrochloride.

Methods for TFA Removal

-

TFA/HCl Exchange: The peptide is dissolved in a dilute HCl solution (e.g., 2-10 mM) and then lyophilized. This process is typically repeated multiple times to ensure complete exchange.[6]

-

TFA/Acetate Exchange using Ion-Exchange Chromatography: The peptide is passed through a strong anion exchange resin that has been pre-equilibrated with an acetate solution.[9]

-

HPLC with alternative mobile phase modifiers: The peptide can be re-purified using HPLC with a mobile phase containing a different acid, such as acetic acid or formic acid.

Conclusion

The synthesis and purification of this compound can be reliably achieved through a well-established workflow of Fmoc-based solid-phase peptide synthesis, TFA-mediated cleavage, and RP-HPLC purification. The detailed protocols and workflows presented in this guide provide a robust framework for researchers to produce high-purity peptide for their studies. Careful attention to each step, from amino acid coupling to final characterization, is essential for obtaining a product of the required quality and for ensuring the reliability and reproducibility of subsequent experimental results.

References

- 1. benchchem.com [benchchem.com]

- 2. abmole.com [abmole.com]

- 3. peptide.com [peptide.com]

- 4. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]

- 5. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifetein.com [lifetein.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

An In-depth Technical Guide to Acetyl-PHF6 Amide (Ac-VQIVYK-NH2)

Topic: Acetyl-PHF6 Amide TFA Structure and Sequence (Ac-VQIVYK-NH2) Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the presence of extracellular amyloid-beta plaques and intracellular neurofibrillary tangles (NFTs)[1]. NFTs are primarily composed of aggregated, hyperphosphorylated tau protein[1]. The microtubule-associated protein tau plays a crucial role in stabilizing microtubules in healthy neurons. However, in tauopathies like AD, it detaches from microtubules and self-assembles into paired helical filaments (PHFs), the main component of NFTs[1]. This aggregation process is driven by specific short sequences within the tau protein that are prone to forming β-sheets[1].

One such critical sequence is the hexapeptide 306VQIVYK311, located in the third microtubule-binding repeat (R3) of the tau protein, commonly referred to as PHF6[1][2][3]. This sequence is considered a primary driver of tau aggregation and is present in all six isoforms of the tau protein[1]. Synthetic analogs of PHF6, particularly the N-terminally acetylated and C-terminally amidated form (Ac-VQIVYK-NH2), are extensively used as model peptides to study the mechanisms of tau aggregation and to screen for potential therapeutic inhibitors[1][2]. The terminal modifications enhance the peptide's stability against degradation by exopeptidases and mimic its natural state within a larger protein, which can increase its propensity for aggregation[1][2].

This technical guide provides a comprehensive overview of Acetyl-PHF6 amide (Ac-VQIVYK-NH2), detailing its structure, synthesis, and its application in studying tau protein aggregation.

Structure and Sequence

The core of this guide focuses on the hexapeptide with the following sequence and modifications:

-

Sequence: Val-Gln-Ile-Val-Tyr-Lys

-

N-terminus: Acetylated (Ac)

-

C-terminus: Amidated (NH2)

-

Full Designation: Ac-VQIVYK-NH2

The trifluoroacetate (TFA) salt is a common counter-ion from the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The study of Ac-VQIVYK-NH2 aggregation allows for the quantitative assessment of fibrillation kinetics. The following tables summarize key data compiled from various studies.

| Peptide | Modifications | Aggregation Propensity | Lag Time (t_lag) | Half-time of Aggregation (t₅₀) | Maximum ThT Fluorescence (Arbitrary Units) | Experimental Conditions |

| Acetyl-PHF6 amide | N-terminal Acetylation, C-terminal Amidation | High | Short | Rapid | High | Varies by study; typically neutral pH, with or without inducers like heparin.[4] |

| PHF6-NH₂ | C-terminal Amidation | Low (Heparin-dependent) | Long | Slow | Low | Fibril formation is observed only upon the addition of an inducer like heparin.[4] |

| PHF6 | Uncapped | Very Low | Very Long / No Aggregation | Very Slow / No Aggregation | Very Low | Does not readily form fibrils under typical experimental conditions without inducers.[4] |

| PHF6 * | Uncapped | High | Short | Rapid | High | Considered a more potent driver of tau aggregation than the VQIVYK sequence.[4] |

Table 1: Comparative Aggregation Properties of Tau-Derived Peptides.

| Peptide/Complex | Assay Type | Parameter | Value |

| AcPHF6 (Ac-VQIVYK-NH2) at 25 µM | Aggregation Kinetics | Aβ40 fibrillogenesis | ~2.3-fold increase |

| Aβ42DM – synthetic PHF6 complex | Binding Assay | Binding constant (Kd) | 1.03 ± 0.82 μM |

Table 2: Quantitative Biological Activity of Ac-VQIVYK-NH2.

Experimental Protocols

Detailed and reproducible protocols are essential for studying the aggregation of Ac-VQIVYK-NH2.

Solid-Phase Peptide Synthesis (SPPS) of Ac-VQIVYK-NH2

The synthesis of Ac-VQIVYK-NH2 is typically achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry[1][5].

1. Resin Preparation:

2. Amino Acid Coupling:

-

Perform automated or manual synthesis by sequentially coupling Fmoc-protected amino acids from the C-terminus to the N-terminus[1][2]. Standard coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) are commonly used[6].

3. N-terminal Acetylation:

-

Following the coupling of the final amino acid (Valine), perform an on-resin acetylation step using acetic anhydride and a non-nucleophilic base like N-methylmorpholine (NMM)[2].

4. Cleavage and Deprotection:

-

Cleave the peptide from the resin and remove side-chain protecting groups using a standard trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water)[6].

5. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column[2][6].

6. Verification:

-

Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS) and analytical HPLC[2].

In Vitro Aggregation Assay using Thioflavin T (ThT)

The most common method to monitor the kinetics of peptide aggregation in vitro is the Thioflavin T (ThT) fluorescence assay[1][7]. ThT is a fluorescent dye that exhibits enhanced emission upon binding to β-sheet-rich structures like amyloid fibrils[7].

1. Peptide Preparation:

-

Reconstitute lyophilized Ac-VQIVYK-NH2 peptide, often in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to ensure a monomeric starting state[3]. Remove the HFIP by evaporation[3].

-

Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM ammonium acetate)[3].

2. Assay Setup:

-

In a 96-well plate, add the peptide stock solution to achieve the desired final concentration (e.g., 12.5-25 µM)[3].

-

Add a solution of Thioflavin T to a final concentration of 20 µM[3].

-

For inhibitor studies, add the inhibitor compound at the desired concentration before adding the peptide.

-

To initiate aggregation, an inducer like heparin can be added (e.g., 1.5 µM)[3].

-

Bring the final volume in each well to a consistent volume (e.g., 100 µL) with the aggregation buffer[2][3].

-

Seal the plate with an optical adhesive film[2].

3. Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader.

-

Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking.

-

Monitor the fluorescence intensity over time at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

Visualizations

Signaling and Experimental Workflows

Caption: Tau Protein Aggregation Pathway.

References

Understanding the TFA Counterion in Acetyl-PHF6 Amide TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Acetyl-PHF6 amide TFA, a key peptide in neurodegenerative disease research. It delves into the nature of the trifluoroacetate (TFA) counterion, its origin from synthetic and purification processes, and its potential impact on the physicochemical and biological properties of the peptide. This document offers detailed experimental protocols for peptide synthesis, purification, characterization, and aggregation assays, alongside methods for TFA removal. Quantitative data is summarized, and logical workflows are visualized to facilitate a deeper understanding for researchers in drug development and related scientific fields.

Introduction to Acetyl-PHF6 Amide

Acetyl-PHF6 amide, with the amino acid sequence Ac-Val-Gln-Ile-Val-Tyr-Lys-NH2, is a synthetic hexapeptide derived from the microtubule-associated protein tau.[1] This peptide corresponds to the PHF6 region in the third microtubule-binding repeat of the tau protein and is a critical segment for its aggregation into paired helical filaments (PHFs), a hallmark of Alzheimer's disease and other tauopathies.[1][2] Its N-terminal acetylation and C-terminal amidation mimic the peptide bonds within the native protein, enhancing its propensity to form fibrils similar to those found in diseased brains.[2] Consequently, Acetyl-PHF6 amide serves as an invaluable model system for studying tau aggregation, screening for potential inhibitors, and developing therapeutic strategies against neurodegenerative diseases.

The Role and Impact of the TFA Counterion

Synthetic peptides produced by solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) are typically isolated as trifluoroacetate salts.[3][4] The trifluoroacetate (TFA) anion (CF₃COO⁻) serves as a counterion to the positively charged residues in the peptide, such as the N-terminus and the side chain of Lysine.

Origin of the TFA Counterion:

-

Solid-Phase Peptide Synthesis (SPPS): Trifluoroacetic acid is a key reagent in the final cleavage step of SPPS, where it releases the synthesized peptide from the solid resin support.[5]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): TFA is commonly used as an ion-pairing agent in the mobile phase during RP-HPLC purification.[6] It improves peak resolution and shape by forming ion pairs with the peptide.[6]

Impact of the TFA Counterion:

The presence of the TFA counterion can significantly influence the properties and experimental outcomes of the peptide:

-

Physicochemical Properties: TFA can affect the solubility, stability, and secondary structure of the peptide.

-

Biological Assays: Residual TFA may exhibit cytotoxicity, potentially confounding results from cell-based assays by altering cell viability and growth.[3]

-

Spectroscopic Analysis: TFA can interfere with certain analytical techniques. For instance, its absorbance can overlap with the peptide backbone signal in circular dichroism (CD) spectroscopy.

-

Aggregation Studies: The counterion can influence the kinetics of peptide aggregation, potentially affecting the results of assays like the Thioflavin T (ThT) assay.

Due to these potential interferences, it is crucial for researchers to be aware of the presence of the TFA counterion and, in some cases, to perform a counterion exchange to a more biologically compatible salt, such as acetate or hydrochloride.[4]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Sequence | Ac-Val-Gln-Ile-Val-Tyr-Lys-NH₂ | [7] |

| Molecular Formula | C₄₀H₆₆N₉O₉⁺ • CF₃COO⁻ | [8] |

| Molecular Weight | 903.99 g/mol (as TFA salt) | [7][9] |

| Purity (by HPLC) | >98% (Typical) | [10] |

| Appearance | White to off-white lyophilized powder | [8] |

| Solubility | Soluble in DMSO and water | [9] |

Note: Purity and appearance are typical values for commercially available synthetic peptides and may vary between batches.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Acetyl-PHF6 Amide

This protocol outlines the manual synthesis of Acetyl-PHF6 amide using Fmoc/tBu chemistry on a Rink Amide resin to yield a C-terminal amide.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Ile-OH, Fmoc-Gln(Trt)-OH)

-

Coupling reagents: HBTU, DIPEA

-

Deprotection reagent: 20% Piperidine in DMF

-

Acetylation reagent: Acetic anhydride, DIPEA in DMF

-

Solvents: DMF, DCM, Methanol

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) with HBTU and DIPEA in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Tyr, Val, Ile, Gln, Val).

-

N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 1 hour to acetylate the N-terminus. Wash the resin extensively with DMF and DCM.

-

Cleavage and Precipitation:

-

Dry the resin under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether. Wash the pellet with cold ether and dry under vacuum.[5]

-

RP-HPLC Purification of Acetyl-PHF6 Amide

Materials:

-

Crude Acetyl-PHF6 amide

-

HPLC system with a preparative C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A.

-

Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

-

Injection and Gradient Elution: Inject the dissolved peptide and elute using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5-65% B over 40 minutes.[11]

-

Fraction Collection: Collect fractions corresponding to the major peptide peak, detected by UV absorbance at 214 nm.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.

Characterization by Mass Spectrometry

Procedure:

-

Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., 50% ACN/water with 0.1% formic acid).

-

Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).

-

Acquire the mass spectrum to confirm the molecular weight of the peptide. The expected monoisotopic mass for the protonated peptide [M+H]⁺ is 790.48 Da.

Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the kinetics of amyloid fibril formation in vitro.[12][13]

Materials:

-

Purified this compound

-

Thioflavin T (ThT) stock solution

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Acetyl-PHF6 amide in the assay buffer.

-

Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).[13]

-

-

Assay Setup: In each well of the microplate, mix the peptide solution (to a final concentration, e.g., 50 µM) with the ThT working solution.[13] Include control wells with buffer and ThT only.

-

Incubation and Measurement: Incubate the plate at 37°C, with intermittent shaking.[13] Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[12][14]

-

Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. From these curves, kinetic parameters such as the lag time, elongation rate, and maximum fluorescence can be determined.[15]

TFA Counterion Exchange

This protocol describes the exchange of the TFA counterion for chloride using lyophilization with HCl.[3][4]

Materials:

-

This compound

-

Dilute HCl solution (e.g., 10 mM)

-

Distilled water

-

Lyophilizer

Procedure:

-

Dissolution: Dissolve the peptide in the dilute HCl solution (e.g., at 1 mg/mL).

-

Freezing: Rapidly freeze the solution, for example, in liquid nitrogen.

-

Lyophilization: Lyophilize the frozen sample until all the solvent is removed.

-

Repeat: Repeat the dissolution, freezing, and lyophilization steps at least two more times to ensure complete removal of TFA.

-

Final Reconstitution: After the final lyophilization, the peptide can be reconstituted in the desired buffer for subsequent experiments.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis, purification, and analysis of Acetyl-PHF6 amide.

Influence of TFA Counterion

Caption: The origin and potential impact of the TFA counterion on Acetyl-PHF6 amide.

Conclusion

Acetyl-PHF6 amide is a vital tool for research into Alzheimer's disease and other tauopathies. A thorough understanding of its chemical properties, including the nature of its TFA counterion, is essential for obtaining reliable and reproducible experimental results. The TFA counterion, a remnant of the synthesis and purification process, can influence various aspects of the peptide's behavior. Researchers should be mindful of these potential effects and consider counterion exchange for sensitive biological assays. The protocols and data presented in this guide are intended to provide a solid foundation for the effective use of this compound in a research setting.

References

- 1. worthe-it.co.za [worthe-it.co.za]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Graphviz [graphviz.org]

- 6. devtoolsdaily.com [devtoolsdaily.com]

- 7. Acetyl-PHF6 amide(TFA) (878663-43-5 free base) | TargetMol [targetmol.com]

- 8. arctomsci.com [arctomsci.com]

- 9. abmole.com [abmole.com]

- 10. Acetyl-PHF6 amide(TFA)|———|MOLNOVA [molnova.cn]

- 11. researchgate.net [researchgate.net]

- 12. Thioflavin T spectroscopic assay [assay-protocol.com]

- 13. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 14. rsc.org [rsc.org]

- 15. benchchem.com [benchchem.com]

Acetyl-PHF6 Amide TFA: A Technical Guide for Modeling Tauopathies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauopathies, including Alzheimer's disease, are a class of neurodegenerative disorders characterized by the intracellular aggregation of the microtubule-associated protein tau into paired helical filaments (PHFs) and neurofibrillary tangles (NFTs). A critical driver of this pathological aggregation is a short hexapeptide motif, 306VQIVYK311, located in the third microtubule-binding repeat (R3) of the tau protein, known as PHF6.[1][2] Due to its central role, this sequence has become a important tool for modeling tau aggregation in vitro.

This technical guide focuses on Acetyl-PHF6 amide TFA (Ac-VQIVYK-NH₂), a modified version of the PHF6 peptide that serves as a robust and reproducible model for studying the mechanisms of tau fibrillization and for screening potential therapeutic inhibitors. The N-terminal acetylation and C-terminal amidation of the peptide are crucial modifications that neutralize the terminal charges.[1][3] This increased neutrality enhances the peptide's intrinsic propensity to self-assemble into β-sheet-rich fibrils, closely mimicking the core of tau aggregates found in disease.[2][3]

Biochemical Properties and Aggregation Kinetics

The primary sequence of PHF6, VQIVYK, is essential for its role in tau aggregation.[1] However, the terminal modifications of Acetyl-PHF6 amide significantly influence its biophysical behavior. Studies have shown that uncapped, zwitterionic PHF6 peptides do not readily form fibrils, while peptides with an acetyl group at the N-terminus exhibit a much higher aggregation propensity, regardless of C-terminal capping.[2] The doubly-capped Acetyl-PHF6 amide is therefore considered a potent inducer of aggregation, making it an excellent model for high-throughput screening.[3]

The aggregation kinetics of Acetyl-PHF6 amide can be influenced by experimental conditions. While the process can be slow in low salt buffers (e.g., 10 mM ammonium acetate), taking several days to form mature fibrils, it can be accelerated by the addition of anionic cofactors such as heparin.[2][4] The resulting fibrils typically exhibit a characteristic twisted morphology when visualized by transmission electron microscopy (TEM).[2] A critical factor for achieving reproducible kinetic data is ensuring a consistent, monomeric starting state for the peptide, as the presence of even small amounts of pre-existing seeds can dramatically accelerate aggregation.[4]

Data Presentation: Comparative Properties of PHF6 Peptides

The following table summarizes the aggregation properties of different PHF6-derived peptides, highlighting the critical role of N-terminal acetylation in promoting fibril formation.

| Peptide Name | Sequence | Modifications | Aggregation Propensity | Fibril Formation | Key Characteristics |

| Acetyl-PHF6 amide | Ac-VQIVYK-NH₂ | N-terminal Acetylation, C-terminal Amidation | High | Rapid | Robust and potent aggregator, ideal for screening studies.[3] |

| Ac-PHF6 | Ac-VQIVYK | N-terminal Acetylation | High | Rapid | High propensity to form fibrils, demonstrating the key role of N-acetylation.[2][3] |

| PHF6-NH₂ | VQIVYK-NH₂ | C-terminal Amidation | Low (Heparin-dependent) | Slow / Inducer-dependent | Fibril formation is observed only with the addition of an inducer like heparin.[2][3] |

| PHF6 (uncapped) | VQIVYK | None | Very Low | Very Slow / No Aggregation | Does not readily form fibrils under typical experimental conditions without inducers.[2][3] |

| PHF6* (Ac-VQIINK-NH₂) * | Ac-VQIINK-NH₂ | N-terminal Acetylation, C-terminal Amidation | High | Rapid | A related potent aggregator from the R2 repeat of tau, useful for comparative studies.[1][3] |

PHF6 is a distinct but related amyloidogenic sequence from the second repeat (R2) of tau.

Mandatory Visualization

Experimental Protocols

Thioflavin T (ThT) Fluorescence Aggregation Assay

This assay monitors the kinetics of amyloid fibril formation in real-time by measuring the fluorescence of ThT, which increases significantly upon binding to β-sheet-rich structures.[3]

Objective: To monitor the aggregation kinetics of Acetyl-PHF6 amide.

Materials:

-

This compound peptide

-

Thioflavin T (ThT)

-

Assay Buffer (e.g., 10 mM Ammonium Acetate, pH 7.4, or Phosphate-Buffered Saline, PBS)

-

Solvent for initial peptide dissolution (e.g., DMSO or HFIP)

-

Black, clear-bottom 96-well microplates

-

Plate reader with fluorescence capability (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

-

Preparation of Stock Solutions:

-

Peptide Stock: To ensure a monomeric starting state, dissolve the lyophilized Acetyl-PHF6 amide peptide in a suitable solvent like DMSO to a high concentration (e.g., 1-5 mM). Briefly sonicate if necessary to break up pre-formed aggregates.

-

ThT Stock: Prepare a concentrated ThT stock solution (e.g., 1 mM) in the assay buffer. Protect from light.

-

-

Assay Setup:

-

In each well of the 96-well plate, add the assay buffer.

-

Add ThT stock solution to each well to reach a final concentration (e.g., 10-20 µM).

-

Initiate the aggregation reaction by adding the peptide stock solution to each well to achieve the desired final peptide concentration (e.g., 25-100 µM). Pipette gently to mix.

-

Include control wells containing only the buffer and ThT (no peptide) to measure background fluorescence.

-

-

Data Acquisition:

-

Immediately place the plate in a plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for a period ranging from several hours to days, depending on the expected aggregation rate. Incorporate intermittent shaking to promote aggregation.

-

-

Data Analysis:

-

Subtract the background fluorescence from the peptide-containing wells.

-

Plot the fluorescence intensity against time. The resulting sigmoidal curve can be analyzed to determine the lag time, elongation rate, and plateau fluorescence.

-

Transmission Electron Microscopy (TEM) for Fibril Morphology

Objective: To visualize the morphology of aggregates formed during the ThT assay.

Materials:

-

Aliquots from the ThT assay at different time points (especially from the plateau phase)

-

Copper TEM grids (e.g., 400-mesh, carbon-coated)

-

Negative stain solution (e.g., 2% uranyl acetate)

-

Ultrapure water

-

Filter paper

Procedure:

-

Sample Application: Apply a small volume (5-10 µL) of the fibril-containing solution onto the carbon-coated side of a TEM grid. Allow it to adsorb for 1-2 minutes.

-

Washing: Wick away the excess solution using the edge of a piece of filter paper. Wash the grid by briefly floating it on a drop of ultrapure water (2-3 times) to remove buffer salts.

-

Staining: Apply a drop of the negative stain solution onto the grid for 30-60 seconds.

-

Drying: Remove the excess stain with filter paper and allow the grid to air-dry completely.

-

Imaging: Image the grid using a transmission electron microscope at various magnifications to observe the morphology of the fibrils.

MTT Cellular Toxicity Assay

Objective: To assess the cytotoxicity of Acetyl-PHF6 amide aggregates on a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Acetyl-PHF6 amide preparations (monomers, oligomers, and mature fibrils from different time points of the aggregation assay)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the neuronal cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Remove the old medium and treat the cells with fresh medium containing different concentrations of the Acetyl-PHF6 amide preparations (monomers, oligomers, fibrils). Include an untreated control group.

-

Incubation: Incubate the cells for 24-48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. This can reveal which aggregated species are the most cytotoxic, with studies often indicating that soluble oligomers are particularly toxic.[1]

Conclusion

This compound is a powerful and indispensable tool in tauopathy research. Its N-terminal acetylation and C-terminal amidation provide a high intrinsic propensity for aggregation, creating a reliable system for studying the fundamental mechanisms of tau fibrillization. The detailed protocols and comparative data provided in this guide offer a framework for researchers to reproducibly model tau aggregation, investigate its cytotoxicity, and perform high-throughput screening of potential therapeutic agents aimed at inhibiting or reversing the pathological cascade of tauopathies.

References

In Vitro Aggregation Kinetics of Acetyl-PHF6 Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro aggregation kinetics of Acetyl-PHF6 amide (Ac-VQIVYK-NH2), a key peptide fragment used in modeling the pathology of Alzheimer's disease and other tauopathies. This document details the experimental methodologies, summarizes quantitative kinetic data, and visualizes the core biological pathways and workflows relevant to its study.

Introduction: The Role of Acetyl-PHF6 Amide in Tau Aggregation

The microtubule-associated protein tau is central to the pathology of several neurodegenerative diseases, where it aggregates into paired helical filaments (PHFs) and neurofibrillary tangles (NFTs).[1] Within the tau protein, the hexapeptide sequence 306-VQIVYK-311, known as PHF6, is a critical nucleation site that drives fibrillization.[1]

The synthetic analogue, Acetyl-PHF6 amide (Ac-VQIVYK-NH2), is a widely adopted model for studying tau aggregation.[1] The N-terminal acetylation and C-terminal amidation neutralize terminal charges, mimicking the peptide's environment within the full-length protein and enhancing its intrinsic propensity to aggregate.[2] This peptide self-assembles into fibrils that are structurally similar to those found in diseased brains, making it an invaluable tool for high-throughput screening of potential therapeutic inhibitors.[1]

Quantitative Aggregation Kinetics

The aggregation of Ac-PHF6-NH2 follows a nucleation-dependent polymerization model, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a stationary phase (plateau). The kinetics are highly sensitive to experimental conditions such as peptide concentration, temperature, agitation, and the presence of anionic cofactors like heparin.

Studies show that N-terminal acetylation is a critical driver for the spontaneous aggregation of the VQIVYK peptide.[3] Without inducers, the aggregation of Ac-PHF6-NH2 is remarkably slow, with a lag phase that can extend for up to a week.[4] The addition of heparin, a commonly used anionic inducer, dramatically accelerates this process, allowing aggregation to reach a plateau within approximately 24 hours.[4][5] The aggregation rate is also directly influenced by the peptide concentration, with higher concentrations leading to faster aggregation.[5]

The following table summarizes the kinetic parameters and fibril morphology of VQIVYK peptide variants under various conditions.

| Peptide Variant | Key Modifications | Aggregation Conditions | Lag Phase | Aggregation Rate | Fibril Morphology (TEM) | References |

| Ac-PHF6-NH2 | N-terminal Acetyl, C-terminal Amide | + Heparin | Short (Hours) | Rapid | Twisted, ribbon-like fibrils | [4][5] |

| Ac-PHF6-NH2 | N-terminal Acetyl, C-terminal Amide | No Inducer (e.g., in Ammonium Acetate) | Very Long (Days) | Very Slow | - | [4][6] |

| PHF6-NH2 | C-terminal Amide | + Heparin | Long | Slow | Fibril formation is observed | [7] |

| PHF6 (uncapped) | None | No Inducer | Very Long / No Aggregation | Very Slow / No Aggregation | Does not readily form fibrils | [7] |

Experimental Protocols

Reproducible kinetic data relies on meticulous and consistent experimental execution. The most common methodologies for studying Ac-PHF6-NH2 aggregation are the Thioflavin T (ThT) fluorescence assay and Transmission Electron Microscopy (TEM).

Thioflavin T (ThT) Aggregation Assay

This real-time fluorescence assay is the gold standard for monitoring the formation of β-sheet-rich amyloid fibrils. ThT dye intercalates with these structures, resulting in a significant increase in its fluorescence quantum yield.[8]

Objective: To monitor the kinetics of Ac-PHF6-NH2 aggregation over time.

Materials:

-

High-purity (>95%) lyophilized Ac-PHF6-NH2 TFA salt

-

1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) for monomerization

-

Aggregation Buffer (e.g., 20 mM MOPS or 10 mM Ammonium Acetate, pH 7.2-7.4)[6][8]

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, filtered)

-

Heparin stock solution (e.g., 1 mM in dH₂O, filtered) (optional inducer)

-

Black, clear-bottom 96-well microplates

-

Fluorescence plate reader with temperature control (37°C), shaking capability, and bottom-read fluorescence detection.

Methodology:

-

Peptide Monomerization: To ensure a consistent monomeric starting state, dissolve the lyophilized peptide in HFIP, evaporate the solvent under a stream of nitrogen or in a vacuum concentrator, and store the resulting peptide film at -80°C until use.[1]

-

Preparation of Solutions: Immediately before the assay, reconstitute the monomeric peptide film in Aggregation Buffer to a desired stock concentration (e.g., 1 mM). Prepare working solutions of ThT (e.g., 200 µM) and heparin (e.g., 100 µM) in the same buffer.

-

Assay Setup: In the wells of the 96-well plate, combine the solutions to achieve the desired final concentrations. A typical reaction may contain:

-

Incubation and Measurement: Seal the plate to prevent evaporation. Place it in the plate reader pre-set to 37°C with intermittent shaking.

-

Data Acquisition: Measure ThT fluorescence intensity at regular intervals (e.g., every 15 minutes) using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[8]

-

Data Analysis: Plot the average fluorescence intensity for each condition against time. The resulting sigmoidal curve can be analyzed to determine kinetic parameters like the duration of the lag phase and the maximum rate of aggregation.[2]

Transmission Electron Microscopy (TEM)

TEM is used to provide direct visual confirmation of fibril formation and to characterize the morphology of the aggregates at the end-point of kinetic assays.

Objective: To visualize the morphology of Ac-PHF6-NH2 aggregates.

Materials:

-

End-point samples from the ThT aggregation assay

-

TEM grids (e.g., 400-mesh copper grids with formvar/carbon film)

-

Negative stain solution (e.g., 2% (w/v) uranyl acetate in water)

-

Deionized water

-

Filter paper

Methodology:

-

Sample Application: Apply a small volume (5-10 µL) of the aggregated peptide solution onto the surface of a TEM grid.

-

Adsorption: Allow the sample to adsorb onto the grid for 1-2 minutes.

-

Washing: Wick away the excess solution using the edge of a piece of filter paper. Wash the grid by briefly floating it on a drop of deionized water to remove buffer salts.

-

Staining: Wick away the water and immediately apply a drop of the negative stain solution to the grid for 30-60 seconds.

-

Final Preparation: Carefully blot away the excess stain solution. Allow the grid to air-dry completely before imaging.

-

Imaging: Visualize the grid using a transmission electron microscope at appropriate magnification.

Key Pathways and Workflows

Amyloid Aggregation Pathway

The aggregation of Ac-PHF6-NH2 is a multi-step process that begins with soluble monomers and culminates in the formation of insoluble, highly ordered fibrils. Molecular dynamics simulations suggest a mechanism involving the formation of an antiparallel dimer that acts as a nucleus, which then extends through the addition of further monomers in a parallel fashion.[9]

Experimental Workflow for Aggregation Analysis

A systematic workflow is essential for the comprehensive characterization of Ac-PHF6-NH2 aggregation and the evaluation of potential inhibitors.

Inflammasome Activation Signaling

Beyond its structural role in NFTs, aggregated PHF6 peptide can function as a Damage-Associated Molecular Pattern (DAMP), triggering innate immune responses. Studies have shown it can activate the NLRP3 inflammasome in microglia, leading to neuroinflammation.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A hydrophobic surface is essential to inhibit the aggregation of a tau-protein-derived hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unraveling the Structure and Dynamics of Ac-PHF6-NH2 Tau Segment Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Identification of Aggregation Mechanism of Acetylated PHF6* and PHF6 Tau Peptides Based on Molecular Dynamics Simulations and Markov State Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

The significance of N-terminal acetylation and C-terminal amidation in PHF6 peptides.

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexapeptide PHF6 (VQIVYK), a critical fragment of the Tau protein, is intrinsically linked to the pathology of Alzheimer's disease and other tauopathies due to its propensity to form β-sheet structures that seed the aggregation of the full-length Tau protein. Post-translational and synthetic modifications at the N- and C-termini of this peptide, specifically N-terminal acetylation and C-terminal amidation, play a crucial role in modulating its biophysical properties. This technical guide provides an in-depth analysis of the significance of these modifications, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying molecular processes. Understanding the impact of these terminal modifications is paramount for the rational design of therapeutic agents targeting Tau aggregation and for the accurate interpretation of in vitro and in vivo studies involving PHF6 peptides.

Introduction: The Significance of N-terminal Acetylation and C-terminal Amidation

N-terminal acetylation and C-terminal amidation are common modifications in peptides and proteins that can significantly alter their physicochemical and biological properties.

N-terminal acetylation , the addition of an acetyl group to the N-terminal α-amino group, neutralizes the positive charge of the free amine. This modification is known to:

-

Increase proteolytic stability: By blocking the N-terminus, acetylation renders peptides less susceptible to degradation by aminopeptidases.[1][2][3][4]

-

Enhance hydrophobicity: The addition of the acetyl group increases the overall hydrophobicity of the peptide.[5]

-

Mimic the native protein context: In a full-length protein, only the N-terminal residue has a free amino group. Acetylation of a peptide fragment can therefore better represent its structure within the parent protein.

-

Influence aggregation propensity: As will be discussed in detail for PHF6, N-terminal acetylation can significantly impact the kinetics and morphology of peptide aggregation.[6][7][8][9]

C-terminal amidation , the conversion of the C-terminal carboxylic acid group to a carboxamide, neutralizes the negative charge. This modification is recognized for its ability to:

-

Increase enzymatic stability: Amidation protects the C-terminus from degradation by carboxypeptidases.

-

Enhance receptor binding and biological activity: Many peptide hormones and neuropeptides are C-terminally amidated, a modification often essential for their biological function.

-

Alter peptide conformation: The removal of the C-terminal charge can influence the overall three-dimensional structure of the peptide.

For PHF6 peptides, these modifications are not merely technical additions but have profound implications for their aggregation behavior, a key element in the pathology of tauopathies.

Quantitative Impact of Terminal Modifications on PHF6 Peptide Properties

The primary and most extensively studied effect of terminal modifications on PHF6 peptides is the enhancement of their aggregation propensity. N-terminal acetylation, in particular, has been demonstrated to be a key factor in promoting the self-assembly of PHF6 into fibrillar structures.

Aggregation Propensity

Ion mobility mass spectrometry (IM-MS) and Thioflavin T (ThT) fluorescence assays have provided semi-quantitative and qualitative data demonstrating that N-terminal acetylation significantly increases the tendency of PHF6 peptides to form oligomers and fibrils.

| Peptide Variant | Modification(s) | Observed Oligomer Size (by IM-MS) | Fibril Formation (by ThT assay and TEM) | Reference(s) |

| PHF6 | None (zwitterionic) | Limited to ~10 monomers | No significant fibril formation without heparin | [6][7][8] |

| PHF6-NH₂ | C-terminal amidation | Limited to ~10 monomers | Fibril formation only upon addition of heparin | [6][7][8] |

| Ac-PHF6 | N-terminal acetylation | Higher-order oligomers (>20 monomers) | Spontaneous fibril formation | [6][7][8] |

| Ac-PHF6-NH₂ | N-terminal acetylation & C-terminal amidation | Higher-order oligomers (>20 monomers) | Spontaneous fibril formation with twisted morphology | [6][7][8] |

Table 1: Influence of Terminal Modifications on PHF6 Peptide Aggregation.

These findings highlight that neutralizing the N-terminal charge via acetylation is a critical determinant for the spontaneous aggregation of PHF6 peptides. The uncapped N-terminus appears to inhibit the formation of larger oligomers, a crucial step in the nucleation of fibrils.[6][7]

Enzymatic Stability and Cellular Uptake

Similarly, while methods for quantifying the cellular uptake of peptides are well-documented, specific studies comparing the uptake of modified versus unmodified PHF6 peptides are lacking. It has been shown that both acetylated and non-acetylated PHF6 peptides are neurotoxic and interact with and destabilize anionic membranes, with the acetylated form (Ac-PHF6) exhibiting a faster rate of membrane-mediated fibrillation.[10][11][12] This suggests that N-terminal acetylation may enhance the interaction of PHF6 with cell membranes, a critical step for both potential cellular entry and toxicity.

Experimental Protocols

Synthesis of Acetylated and Amidated PHF6 Peptides

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing PHF6 peptides with terminal modifications.

Protocol: Manual Solid-Phase Synthesis of Ac-VQIVYK-NH₂

-

Resin Selection and Swelling:

-

Start with a Rink Amide resin to yield a C-terminal amide.

-

Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

Activate the Fmoc-protected amino acid (starting with Fmoc-Lys(Boc)-OH) with a coupling reagent such as HBTU in the presence of a base like DIPEA in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF.

-

Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Tyr(tBu), Val, Ile, Gln(Trt), Val).

-

-

N-terminal Acetylation:

-

After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin.

-

Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

-

Wash the resin extensively with DMF and then dichloromethane (DCM).

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the crude peptide pellet.

-

Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

-

Characterization:

-

Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

-

Thioflavin T (ThT) Aggregation Assay

The ThT assay is a standard method for monitoring the formation of amyloid fibrils in real-time.

Protocol: ThT Assay for PHF6 Aggregation

-

Reagent Preparation:

-

Prepare a stock solution of Thioflavin T (e.g., 1 mM) in distilled water and filter through a 0.2 µm filter. Store protected from light.

-

Prepare a working solution of ThT in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 25 µM.

-

Prepare stock solutions of the PHF6 peptide variants in a suitable solvent (e.g., DMSO or water) and determine the precise concentration by UV absorbance at 280 nm (if the sequence contains Tyr or Trp) or by other quantitative methods.

-

-

Assay Setup:

-

In a 96-well black, clear-bottom plate, add the peptide solution to the ThT working solution to achieve the desired final peptide concentration (e.g., 10-100 µM).

-

Include control wells with buffer and ThT only (blank).

-

Seal the plate to prevent evaporation.

-

-

Incubation and Measurement:

-

Incubate the plate in a fluorescence microplate reader at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~450 nm and emission at ~485 nm.

-

-

Data Analysis:

-

Subtract the blank fluorescence from the sample fluorescence at each time point.

-

Plot the fluorescence intensity versus time to generate aggregation curves. The lag time, slope (elongation rate), and final plateau of the sigmoidal curve provide quantitative information about the aggregation kinetics.

-

Cellular Uptake Assay

Quantifying the cellular uptake of modified peptides can be achieved using various methods, often involving fluorescently labeled peptides.

Protocol: Quantification of Cellular Uptake by Fluorometry

-

Peptide Labeling:

-

Synthesize PHF6 peptides with a fluorescent label (e.g., FITC, TAMRA) at the N-terminus or on a lysine side chain. A spacer arm (e.g., Ahx) is often included between the peptide and the label.

-

-

Cell Culture and Treatment:

-

Seed cells (e.g., a neuroblastoma cell line like SH-SY5Y) in a 24-well plate and culture until they reach the desired confluency.

-

Replace the culture medium with fresh medium containing the fluorescently labeled PHF6 peptides at various concentrations.

-

Incubate for a defined period (e.g., 1-4 hours) at 37°C.

-

-

Cell Lysis and Fluorescence Measurement:

-

Remove the medium and wash the cells thoroughly with ice-cold PBS to remove non-internalized peptides.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Centrifuge the lysate to pellet cell debris.

-

Measure the fluorescence intensity of the supernatant using a spectrofluorometer at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

-

Normalization and Quantification:

-

Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).

-

Normalize the fluorescence intensity to the protein concentration to account for variations in cell number.

-

A standard curve of the fluorescently labeled peptide can be used to convert fluorescence units to molar amounts of internalized peptide.

-

Visualizing the Processes

Caption: Synthesis of a modified PHF6 peptide.

Caption: Impact of N-acetylation on PHF6 aggregation.

PHF6 Peptides and Signaling Pathways

Current research on PHF6 has primarily focused on two distinct areas: the role of the full-length PHF6 protein as a transcriptional regulator in development and cancer, and the role of the PHF6 peptide fragment as a critical component in the aggregation of Tau protein in neurodegenerative diseases.

The full-length PHF6 protein is known to be involved in cellular signaling pathways, such as suppressing ribosomal RNA synthesis and thereby regulating cell cycle progression.[13][14] However, there is currently no evidence to suggest that the PHF6 hexapeptide itself directly participates in or modulates specific intracellular signaling cascades in the same manner as a signaling peptide. Its primary significance in a disease context appears to be structural, acting as a nucleation seed for the pathological aggregation of Tau.[15][16][17] The neurotoxicity associated with PHF6 peptides is likely a consequence of their interaction with and disruption of cellular membranes and the toxic nature of the oligomeric species they form.[10][11][12]

Conclusion and Future Directions

N-terminal acetylation and C-terminal amidation are critical modifications that significantly influence the properties of PHF6 peptides. The available evidence strongly indicates that N-terminal acetylation is a key driver of PHF6 aggregation, a process central to the pathology of tauopathies. This makes terminally modified PHF6 peptides essential tools for studying the mechanisms of Tau fibrillization and for the screening of potential therapeutic inhibitors.

While the impact on aggregation is well-characterized qualitatively, there is a clear need for more quantitative data on how these modifications affect the enzymatic stability and cellular uptake of PHF6 peptides specifically. Such data would be invaluable for designing more effective and stable peptide-based inhibitors of Tau aggregation and for understanding the pharmacokinetics of any potential therapeutic candidates. Future research should aim to fill these knowledge gaps to provide a more complete picture of the role of these terminal modifications in the biology and pathology associated with PHF6.

References

- 1. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]

- 6. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Aggregation Propensity of PHF6 Peptide Segments of the Tau Protein Using Ion Mobility Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Membrane-mediated fibrillation and toxicity of the tau hexapeptide PHF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Membrane-mediated fibrillation and toxicity of the tau hexapeptide PHF6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PHF6 Regulates Cell Cycle Progression by Suppressing Ribosomal RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PHF6 PHD finger protein 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]